N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
Description
This compound is a hydrochloride salt of a benzothiazole-containing heterocyclic derivative. Its structure features a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core substituted with a methyl group at the 6-position and two benzo[d]thiazole moieties. The hydrochloride salt likely enhances aqueous solubility, improving bioavailability for therapeutic applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS3.ClH/c1-27-9-8-14-19(11-27)31-23(20(14)22-25-16-4-2-3-5-17(16)30-22)26-21(28)13-6-7-15-18(10-13)29-12-24-15;/h2-7,10,12H,8-9,11H2,1H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLPWDPZQFZMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(C=C5)N=CS6.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (cox) enzymes.
Mode of Action
It is suggested that similar benzothiazole derivatives inhibit cox enzymes, which play a key role in the inflammatory response. The inhibition of these enzymes can lead to a decrease in the production of prostaglandins, which are mediators of inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential COX-inhibiting properties. By inhibiting COX enzymes, it could prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Pharmacokinetics
The pharmacokinetic profile of similar benzothiazole derivatives has been reported to be favorable.
Result of Action
The compound is expected to exhibit anti-inflammatory effects due to its potential COX-inhibiting properties. This could result in a reduction of inflammation and associated symptoms.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride in an organic solvent like tetrahydrofuran. The product can be purified through recrystallization techniques to yield a high purity compound suitable for biological testing .
The compound is recognized as a potent inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme in the base excision repair pathway. APE1 plays a crucial role in repairing DNA damage caused by various agents including ionizing radiation and alkylating agents like temozolomide. Inhibition of APE1 has been linked to increased sensitivity of tumor cells to these agents, making it a promising target for enhancing cancer treatment efficacy .
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit low micromolar activity against purified APE1. For instance, one study reported that analogs of the compound could significantly potentiate the cytotoxicity of methylmethane sulfonate and temozolomide in HeLa cell lines, suggesting that they enhance DNA damage response mechanisms in cancer cells .
Table 1: Biological Activity Summary
| Compound | APE1 Inhibition (µM) | Cytotoxicity Enhancement | Cell Line Tested |
|---|---|---|---|
| Compound 1 | 5 | Yes | HeLa |
| Compound 2 | 8 | Yes | SF767 |
| Compound 3 | 10 | Yes | U87MG |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzothiazole and thieno[2,3-c]pyridine moieties significantly influence biological activity. The presence of specific functional groups can enhance binding affinity to APE1 and improve cellular uptake. For example, substituents on the benzothiazole ring have been shown to affect both potency and selectivity against APE1 .
Case Studies
Several case studies highlight the efficacy of this compound class:
- Case Study 1 : In a study involving glioblastoma cells, compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-methyl...) were found to induce hyper-accumulation of AP sites when combined with alkylating agents, leading to increased apoptosis rates.
- Case Study 2 : Another investigation demonstrated that these compounds could cross the blood-brain barrier effectively in mouse models, suggesting potential applicability in treating brain tumors resistant to conventional therapies .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. For example, the synthesis can begin with the acylation of 2-aminobenzothiazole followed by further modifications to achieve the desired structure . The molecular formula is with a molecular weight of 408.0 g/mol .
DNA Repair Inhibition
One of the primary applications of this compound is its role as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a crucial enzyme involved in DNA repair mechanisms. Studies have shown that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride exhibit low micromolar activity against APE1. They have been found to potentiate the cytotoxic effects of alkylating agents like methylmethane sulfonate and temozolomide in cancer cell lines such as HeLa .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Research indicates that benzothiazole derivatives possess significant antibacterial and antifungal properties. Specifically, studies on related compounds have demonstrated efficacy against drug-resistant strains of Mycobacterium tuberculosis .
Potential in Cancer Therapy
Given its role in inhibiting DNA repair, this compound holds promise in enhancing the efficacy of existing chemotherapeutic agents. By targeting APE1, it may help overcome resistance mechanisms in tumors, particularly in triple-negative breast cancer where APE1 levels are critical for cell survival under chemotherapeutic stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy and selectivity of this compound. Variations in substituents on the benzothiazole ring and alterations in the tetrahydrothieno[2,3-c]pyridine moiety can significantly impact biological activity. For instance, modifications that enhance lipophilicity or improve binding affinity to APE1 may lead to more potent inhibitors .
Case Study 1: APE1 Inhibition
In a high-throughput screening campaign conducted by NIH's Molecular Libraries Small Molecule Repository, several analogs of this compound were identified as potent APE1 inhibitors. These compounds were subjected to further biological evaluation which confirmed their ability to induce DNA damage accumulation in treated cells .
Case Study 2: Antimicrobial Evaluation
A series of benzothiazole derivatives were synthesized and tested against Mycobacterium tuberculosis strains. The results indicated that specific structural modifications led to enhanced activity against resistant strains, showcasing the potential for developing new therapeutic agents for tuberculosis treatment based on this scaffold .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Tetrahydrothieno[2,3-c]pyridine Series
The closest structural analog is N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3 in ), which differs by the 6-isopropyl substituent and acetamide group instead of a methyl group and benzo[d]thiazole-6-carboxamide. Key comparisons include:
- Substituent Effects : The methyl group in the target compound may confer distinct steric and electronic properties compared to the isopropyl group in Compound 3. Smaller substituents like methyl could enhance metabolic stability or reduce off-target interactions.
- Pharmacological Activity : Compound 3 exhibits single-digit µM APE1 inhibition and enhances the cytotoxicity of alkylating agents (e.g., temozolomide) in HeLa cells. The target compound’s benzo[d]thiazole-6-carboxamide moiety might modulate binding affinity or solubility compared to the acetamide group .
Other Benzothiazole-Containing Derivatives
describes N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives with varying aryl substituents. While these compounds share a benzothiazole-carboxamide motif, their thiazolidinone core differs from the tetrahydrothieno[2,3-c]pyridine scaffold. Key distinctions include:
- Synthetic Yields : Derivatives with electron-withdrawing substituents (e.g., 4g, 4h) achieve higher yields (60–70%) compared to sterically hindered analogs (e.g., 4i: 37%) .
- Structural Flexibility: The rigid tetrahydrothieno[2,3-c]pyridine core in the target compound may offer better target engagement than the thiazolidinone ring system.
Pharmacological and Pharmacokinetic Profiles
- APE1 Inhibition : Compound 3 (6-isopropyl analog) shows APE1 inhibition in enzymatic and cellular assays, with enhanced chemosensitization. The target compound’s methyl group and hydrochloride salt may influence potency or brain penetration, though direct data are unavailable .
- PK Properties : Compound 3 demonstrates favorable pharmacokinetics in mice, with significant plasma and brain exposure after intraperitoneal administration. The hydrochloride salt in the target compound could further improve solubility and oral bioavailability .
Data Tables
Research Implications
The target compound’s structural features position it as a promising candidate for APE1 inhibition, leveraging insights from its 6-isopropyl analog . Further studies should prioritize enzymatic assays and in vivo efficacy testing, particularly in glioma models where elevated APE1 activity correlates with therapeutic resistance . Comparative studies with thiazolidinone-based analogs () could elucidate scaffold-specific advantages in drug design.
Q & A
Q. What are the standard synthetic protocols for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine cores. Key steps include:
- Core formation : Cyclization of benzo[d]thiazole derivatives with tetrahydrothieno precursors under reflux in ethanol or DMF .
- Amide coupling : Reaction of intermediates with benzamide derivatives using coupling agents like EDCI or HOBt .
- Purification : Recrystallization (e.g., ethanol/water) or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Critical parameters : Temperature control (±2°C) and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are essential for confirming structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR for verifying aromatic protons (δ 7.2–8.5 ppm) and heterocyclic carbons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at ~500 m/z) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .
- X-ray crystallography (if available): For resolving bond angles and spatial arrangement of heteroatoms .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require lower temperatures to avoid side reactions .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings of aromatic substituents .
- Time-temperature profiling : Use Design of Experiments (DoE) to identify ideal reaction windows (e.g., 60–80°C for 12–24 hrs) . Example : A 15% yield increase was achieved by replacing ethanol with DMF in amidation steps .
Q. How should researchers resolve contradictions in reported biological activity data?
- Comparative assays : Replicate studies using standardized protocols (e.g., IC₅₀ measurements in MCF-7 cells) to isolate variables like cell line specificity .
- Structural analogs : Compare activities of derivatives (e.g., methoxy vs. isopropoxy benzamide groups) to identify SAR trends .
- Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition assays) to minimize inter-lab variability .
Q. What experimental strategies elucidate the compound’s mechanism of action?
- Molecular docking : Screen against target libraries (e.g., kinase or GPCR databases) using AutoDock Vina .
- In vitro assays :
- Enzyme inhibition : Measure ΔA₃₄₀/min for kinases or proteases .
- Cellular uptake : Fluorescence tagging (e.g., FITC conjugate) tracked via confocal microscopy .
Methodological Considerations
Q. How to design a robust biological activity screening protocol?
- Dose-response curves : Test 6–8 concentrations (1 nM–100 µM) in triplicate .
- Positive/Negative controls : Include known inhibitors (e.g., imatinib for kinase assays) and solvent-only blanks .
- Data validation : Use orthogonal assays (e.g., Western blot for protein phosphorylation post-kinase assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
